molecular formula C17H23N3O8 B1219182 Aminobenzyl-edta CAS No. 84256-90-6

Aminobenzyl-edta

Cat. No.: B1219182
CAS No.: 84256-90-6
M. Wt: 397.4 g/mol
InChI Key: RPBJIOJIMOUOIN-UHFFFAOYSA-N
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Description

Aminobenzyl-ethylenediaminetetraacetic acid is a derivative of ethylenediaminetetraacetic acid, a well-known chelating agent. This compound is characterized by the presence of an aminobenzyl group attached to the ethylenediaminetetraacetic acid structure. It is widely used in various scientific and industrial applications due to its ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminobenzyl-ethylenediaminetetraacetic acid can be synthesized through a multi-step process involving the reaction of ethylenediaminetetraacetic acid with aminobenzyl chloride. The reaction typically occurs in an aqueous medium under basic conditions, often using sodium hydroxide as the base. The reaction proceeds through the nucleophilic substitution of the chloride group by the amino group, resulting in the formation of aminobenzyl-ethylenediaminetetraacetic acid.

Industrial Production Methods

In industrial settings, the production of aminobenzyl-ethylenediaminetetraacetic acid involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.

Mechanism of Action

The primary mechanism of action of aminobenzyl-ethylenediaminetetraacetic acid is its ability to chelate metal ions. The compound forms stable, water-soluble complexes with divalent and trivalent metal ions, effectively sequestering them and altering their reactivity.

Comparison with Similar Compounds

Aminobenzyl-ethylenediaminetetraacetic acid is similar to other chelating agents such as:

Uniqueness

Aminobenzyl-ethylenediaminetetraacetic acid is unique due to the presence of the aminobenzyl group, which enhances its ability to form stable complexes with metal ions and allows for its use in labeling biomolecules. This makes it particularly valuable in biochemical and environmental applications .

Properties

IUPAC Name

2-[[3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O8/c18-12-3-1-11(2-4-12)5-13(20(9-16(25)26)10-17(27)28)6-19(7-14(21)22)8-15(23)24/h1-4,13H,5-10,18H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBJIOJIMOUOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301004541
Record name 2,2',2'',2'''-{[3-(4-Aminophenyl)propane-1,2-diyl]dinitrilo}tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301004541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84256-90-6
Record name Aminobenzyl-edta
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084256906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',2'',2'''-{[3-(4-Aminophenyl)propane-1,2-diyl]dinitrilo}tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301004541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aminobenzyl-EDTA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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